Cas no 35511-14-9 (Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a specialized organic compound, offering high purity and stability. It is valued for its unique chemical structure and versatile applications in pharmaceuticals and fine chemicals. This compound exhibits excellent solubility in organic solvents, making it suitable for various synthesis pathways. Its distinct 1,2-benzothiazine core contributes to its unique reactivity profile, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide structure
35511-14-9 structure
Product Name:Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
CAS No:35511-14-9
MF:C10H9NO5S
MW:255.247161626816
MDL:MFCD00071753
CID:54441
PubChem ID:54676531
Update Time:2025-06-18

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
    • Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity G)
    • 4-Hydroxy-2-methyl-2H-1,2-benzoisothiazol--2-acetic ether-1,1-dioxide
    • Methyl 4-Hydroxy-2H-
    • Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity G)
    • methyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate
    • 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylicacid methyl ester 1,1-dioxide
    • 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylid acid methyl ester 1,1-dioxide
    • Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
    • PIROXICAM IMPURITY G [EP IMPURITY]
    • W-106667
    • CHEMBL4163328
    • EINECS 252-600-9
    • GEUURTZIEGFZAG-UHFFFAOYSA-N
    • A822843
    • methyl 4-hydroxy-1,1-dioxo-2H-benzo[e]1,2-thiazine-3-carboxylate
    • AM20040266
    • 2H-1,2-BENZOTHIAZINE-3-CARBOXYLIC ACID, 4-HYDROXY-, METHYL ESTER, 1,1-DIOXIDE
    • methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
    • HMS1552G18
    • Q27279220
    • Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide(Piroxicam Impurity G)
    • UNII-GPM7F3VHIA
    • C90295
    • 35511-14-9
    • FT-0671826
    • SCHEMBL7342661
    • CS-0084726
    • Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide; Piroxicam Imp. G (EP); Piroxicam Impurity G
    • NS00029867
    • methyl 4-hydroxy-1,1-dioxo-2H-1$l^{6}
    • BDBM50283933
    • Piroxicam Impurity G
    • AKOS005217744
    • methyl 4-hydroxy-1,1-dioxo-2H-benzo[e]thiazine-3-carboxylate
    • 4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda6 -benzo[e][1,2]thiazine-3-carboxylic acid methyl ester
    • methyl 4-hydroxy-1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate
    • MFCD00071753
    • 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide
    • TimTec1_006486
    • GPM7F3VHIA
    • DTXSID70189018
    • Methyl4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
    • Piroxicam EP Impurity G
    • ARD193823
    • 4-Hydroxy-3-carbomethoxy-2H-1,2-benzothiazine 1,1-dioxide
    • DTXCID00111509
    • PIROXICAM IMPURITY G (EP IMPURITY)
    • MDL: MFCD00071753
    • Inchi: 1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,11-12H,1H3
    • InChI Key: GEUURTZIEGFZAG-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2C(=C(C(=O)OC)N1)O)(=O)=O

Computed Properties

  • Exact Mass: 255.02000
  • Monoisotopic Mass: 255.02014356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Melting Point: 168-170°C
  • PSA: 101.08000
  • LogP: 1.78770

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Customs Data

  • HS CODE:2934991000
  • Customs Data:

    China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Production Method

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Suppliers

Amadis Chemical Company Limited
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(CAS:35511-14-9)Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Order Number:A822843
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):209.0
Email:sales@amadischem.com

Additional information on Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS No. 35511-14-9): A Comprehensive Overview

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS No. 35511-14-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazine class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The unique structural features of this molecule, including its hydroxyl and carboxylate functional groups, contribute to its diverse chemical properties and reactivity, making it a valuable candidate for further investigation.

The benzothiazine core is a fused ring system consisting of a benzene ring and a thiazole ring, which is known for its presence in numerous bioactive natural products and synthetic drugs. The presence of the 4-hydroxy group and the 3-carboxylate moiety in Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide introduces additional reactive sites that can be exploited for drug design and development. These functional groups not only influence the compound's solubility and stability but also play a crucial role in its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazine derivatives. These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The< strong>1,1-dioxide moiety in the name suggests the presence of an intramolecular cyclization or oxidation process that may enhance the compound's bioactivity. This structural feature could potentially contribute to improved binding affinity and selectivity when interacting with biological receptors.

One of the most compelling aspects of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is its potential as a lead compound for drug discovery. Researchers have been particularly interested in its ability to modulate enzyme activity and signal transduction pathways. For instance, studies have shown that benzothiazine derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The< strong>4-hydroxy group and the< strong>3-carboxylate moiety are thought to be critical for these interactions, providing multiple points of engagement with biological targets.

The synthesis of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the benzothiazine core. Subsequent functionalization steps are then employed to introduce the hydroxyl and carboxylate groups at the desired positions. The final step often involves an intramolecular oxidation or cyclization reaction to form the< strong>1,1-dioxide structure.

The chemical properties of Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide make it a versatile intermediate for further derivatization. Researchers can modify various functional groups within the molecule to tailor its biological activity towards specific therapeutic targets. For example, replacing the methyl ester group at the carboxyl position with other leaving groups could facilitate further chemical transformations or improve pharmacokinetic properties.

In terms of biological evaluation, Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide has been tested in various in vitro and in vivo models to assess its potential therapeutic effects. Preliminary studies have suggested that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has shown promise in preclinical models as an antioxidant agent due to its ability to scavenge reactive oxygen species.

The structural similarity between Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and other known bioactive compounds has also prompted researchers to explore its potential applications in drug repurposing. By leveraging existing knowledge about related molecules, scientists can accelerate the discovery process by focusing on compounds that are likely to exhibit similar biological activities but with improved safety profiles or efficacy.

The future direction of research on Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is likely to include both computational modeling and experimental validation studies. Advanced computational techniques such as molecular docking and molecular dynamics simulations can provide insights into how this compound interacts with biological targets at an atomic level. These insights can then be used to guide further modifications and optimize its pharmacological properties.

In conclusion, Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (CAS No. 35511-14-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further investigation into new therapeutic agents. As research continues to uncover more about its pharmacological properties and mechanisms of action,this compound is likely to play an important role in the development of novel treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:35511-14-9)Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
A822843
Purity:99%
Quantity:250mg
Price ($):209.0
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